

Application Note: Synthesis and Isolation Protocol for 2-(2-Cyanophenoxy)propanamide

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Compound of Interest

Compound Name: 2-(2-Cyanophenoxy)propanamide

CAS No.: 1040063-76-0

Cat. No.: B2975330

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Executive Summary & Mechanistic Strategy

The synthesis of **2-(2-Cyanophenoxy)propanamide** (CAS: 1040063-76-0) is achieved via a classic Williamson ether synthesis. This protocol details the

alkylation of 2-cyanophenol (salicylonitrile) using 2-bromopropanamide. Aryloxypropanamides synthesized through this pathway are highly relevant in pharmaceutical development, often serving as critical intermediates for anticonvulsants, kinase inhibitors, and agrochemicals[1][2].

The reaction relies on the deprotonation of 2-cyanophenol—which possesses a relatively acidic phenolic proton (

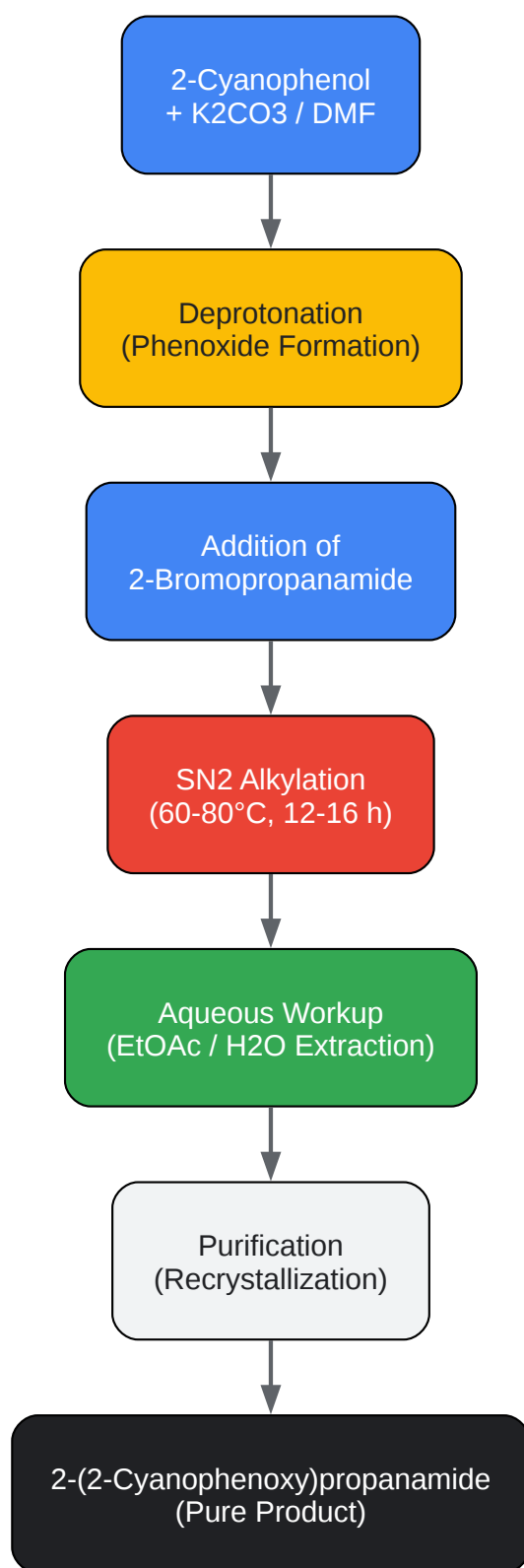
) [3]—using a mild, non-nucleophilic base such as potassium carbonate (

). The use of

in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a well-established standard for the alkylation of cyanophenols[1][4]. DMF effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic. This maximizes the rate of the bimolecular nucleophilic substitution (

) when the secondary alkyl halide (2-bromopropanamide) is introduced[2].

Experimental Workflow



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Workflow for the Williamson ether synthesis of **2-(2-Cyanophenoxy)propanamide**.

Reagent Matrix

| Reagent | MW (g/mol) | Equivalents | Amount (10 mmol scale) | Functional Role |
|-----------------------------|--------------|-------------|------------------------|---------------------------------|
| 2-Cyanophenol | 119.12 | 1.00 | 1.19 g | Starting Material (Nucleophile) |
| 2-Bromopropanamide | 151.99 | 1.10 | 1.67 g | Alkylating Agent (Electrophile) |
| Potassium Carbonate () | 138.21 | 1.50 | 2.07 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 15.0 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | As needed | Extraction Solvent |

Step-by-Step Execution Protocol

Phase 1: Phenoxide Generation

- Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanophenol (1.19 g, 10.0 mmol) and anhydrous (2.07 g, 15.0 mmol).
- Solvation: Introduce anhydrous DMF (15 mL) to the flask. Purge the headspace with nitrogen gas and seal with a rubber septum.
- Deprotonation: Stir the suspension at ambient temperature (20–25 °C) for 30 minutes.
 - Causality:

is chosen over stronger bases (like NaOH) to prevent the undesired base-catalyzed hydrolysis of the base-sensitive cyano (-CN) and amide (-CONH₂) functional groups.

Phase 2: Alkylation

- Addition: Remove the septum briefly and add 2-bromopropanamide (1.67 g, 11.0 mmol) in one single portion.
- Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. Maintain vigorous stirring for 12–14 hours.
 - Causality: Because 2-bromopropanamide is a secondary alkyl halide, it possesses inherent steric hindrance. Elevated temperatures (60 °C) are required to provide the activation energy necessary to drive the

displacement to completion^[2]. Furthermore, phenoxide is a weaker base than alkoxides, which favors the

pathway over competing

elimination (e.g., acrylamide formation).

Phase 3: Reaction Monitoring & Workup

- Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/EtOAc eluent. The reaction is self-validating when the lower-
2-cyanophenol spot is completely consumed.
- Quench: Cool the mixture to room temperature and pour it into 75 mL of ice-cold distilled water.
- Extraction: Extract the aqueous mixture with EtOAc (3 x 30 mL).
- Washing: Combine the organic layers and wash sequentially with distilled water (3 x 30 mL) and saturated aqueous NaCl (brine, 30 mL).
 - Causality: DMF is highly miscible with both water and organic solvents. Extensive aqueous washing is critical to partition the DMF out of the EtOAc layer, preventing solvent

carryover that would contaminate the final product and distort NMR spectra.

Phase 4: Isolation

- Drying: Dry the organic layer over anhydrous CaH_2 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by recrystallization from a minimal amount of hot EtOAc/Hexanes, yielding pure **2-(2-Cyanophenoxy)propanamide** as a solid.

Analytical Validation

To ensure structural integrity, the isolated product should be validated against the following predictive analytical parameters:

| Technique | Parameter | Expected Observation | Structural Assignment |
|------------------------------|-------------------------|---|--|
| H NMR (400 MHz,) | 6.90 - 7.60 ppm (m, 4H) | Aromatic protons | Corresponds to the 4 protons on the 1,2-disubstituted benzene ring. |
| 5.50 - 6.50 ppm (br s, 2H) | Primary amide protons | Broad signals due to quadrupolar relaxation of nitrogen and hydrogen bonding. | |
| 4.80 ppm (q, J = 6.8 Hz, 1H) | Chiral methine (-CH-) | Deshielded by the adjacent ether oxygen and carbonyl group. | |
| 1.65 ppm (d, J = 6.8 Hz, 3H) | Methyl group () | Split into a doublet by the adjacent methine proton. | |
| LC-MS (ESI+) | m/z | 191.08 | Confirms the molecular weight of the target compound (Exact Mass: 190.07). |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |
|---|---|--|
| Incomplete conversion of 2-cyanophenol | Insufficient activation energy or degraded alkylating agent. | Increase temperature to 70–80 °C or add an additional 0.2 eq of 2-bromopropanamide. |
| Formation of acrylamide byproduct | Competing elimination pathway due to excessive heat or base. | Lower the reaction temperature to 50 °C and ensure strictly anhydrous is used. |
| Large DMF peak in H NMR (2.8, 2.9, 8.0) | Insufficient aqueous washing during liquid-liquid extraction. | Redissolve the product in EtOAc and wash with a 5% aqueous LiCl solution, which is highly effective at removing DMF. |

References

- [1] Title: Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models | Source: PMC (nih.gov) | URL:[[Link](#)]
- [3] Title: Cas 611-20-1, 2-Cyanophenol | Source: LookChem | URL:[[Link](#)]
- [2] Title: WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors | Source: Google Patents | URL:
- [4] Title: US7244737B2 - Process for the preparation of azoxystrobin and analogues thereof | Source: Google Patents | URL:

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Sources

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- [2. WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors - Google Patents \[patents.google.com\]](#)
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